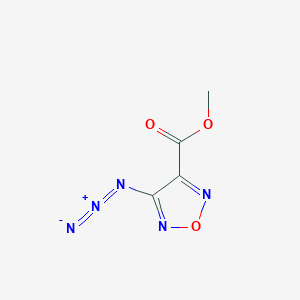
3-Azido-4-methoxycarbonylfurazan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-4-methoxycarbonylfurazan is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential applications in high-energy materials and various chemical processes. The furazan ring, which is a key structural component, contains an “active” oxygen atom that is not directly bonded to carbon atoms, effectively forming a “hidden” nitro group. This unique molecular construction enhances the compound’s oxygen balance and crystal density, making it a promising candidate for energetic materials .
作用機序
Target of Action
It’s structurally similar to zidovudine (azt), a well-known antiretroviral medication . AZT primarily targets the enzyme reverse transcriptase, which is used by HIV to make DNA and therefore decreases replication of the virus .
Mode of Action
AZT is a thymidine analogue that works by selectively inhibiting HIV’s reverse transcriptase . This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .
Biochemical Pathways
Azt, a structurally similar compound, is known to inhibit the synthesis of viral dna during reverse transcription, thereby blocking the replication of hiv .
Pharmacokinetics
Azt, a structurally similar compound, is known to have complete absorption, with systemic availability ranging from 52% to 75% . It is metabolized in the liver and excreted through the kidneys and bile duct .
Result of Action
Azt, a structurally similar compound, is known to improve immunologic function, partially reverse the hiv-induced neurological dysfunction, and improve certain other clinical abnormalities associated with aids .
Action Environment
It’s worth noting that nitrogen-rich heterocyclic compounds, such as azidoazole compounds, have attracted great interests due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methoxycarbonylfurazan typically involves the catalytic oxidation of precursor compounds. One common method starts with 3-amino-4-[(4-azidofurazan-3-yl)-NNO-azoxy]furazan, which undergoes catalytic oxidation to form the desired product. The structure of the compound is characterized using techniques such as IR and NMR spectroscopy, as well as elemental analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 3-Azido-4-methoxycarbonylfurazan undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation processes are used to synthesize the compound from its precursors.
Substitution: The azido group can participate in substitution reactions, often facilitated by catalysts such as copper or palladium.
Common Reagents and Conditions:
Oxidation Reagents: Catalysts like palladium or copper are commonly used in the oxidation processes.
Substitution Reagents: Reagents such as triethylamine (TEA) and acetone are used in substitution reactions.
Major Products: The major products formed from these reactions include various azido and nitro derivatives of furazan, which have applications in high-energy materials and other chemical processes .
科学的研究の応用
3-Azido-4-methoxycarbonylfurazan has several scientific research applications, including:
類似化合物との比較
3-Azido-4-[(4-nitrofurazan-3-yl)-ONN-azoxy]furazan: This compound is synthesized from similar precursors and has comparable energetic properties.
3,3’-Diamino-4,4’-azoxyfurazan: Known for its good heat resistance and detonation performance.
3,3’-Diamino-4,4’-azofurazan: Another compound with high detonation performance and insensitivity to impact and friction.
Uniqueness: 3-Azido-4-methoxycarbonylfurazan stands out due to its specific combination of the azido and methoxycarbonyl groups, which enhance its stability and energetic properties. Its unique molecular structure allows for a higher oxygen balance and improved crystal density compared to other similar compounds .
特性
IUPAC Name |
methyl 4-azido-1,2,5-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O3/c1-11-4(10)2-3(6-9-5)8-12-7-2/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCVACUEMJONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NON=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166112-46-5 |
Source


|
| Record name | methyl 4-azido-1,2,5-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927565.png)
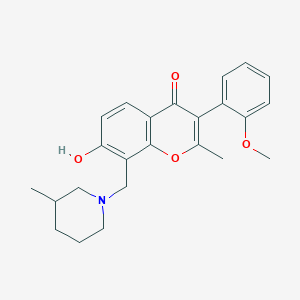
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)
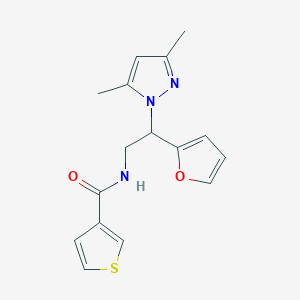
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)
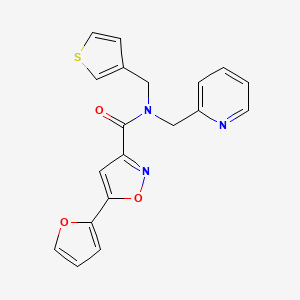
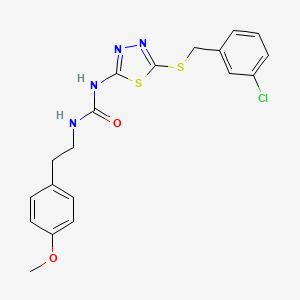
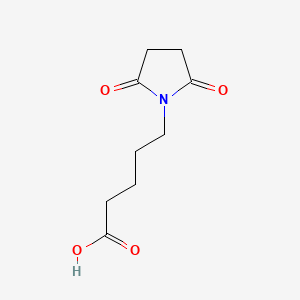
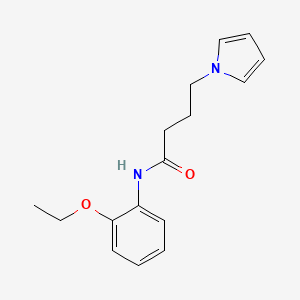
![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)
![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)
